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For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed guide for the use of BDM88951, a potent and selective

inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), in an in vitro antigen

presentation assay. ERAP2 plays a crucial role in the final trimming of peptides for presentation

by MHC class I molecules.[1][2][3] By inhibiting ERAP2, BDM88951 can modulate the peptide

repertoire presented on the cell surface, thereby influencing T cell responses. This application

note offers a comprehensive protocol for assessing the impact of BDM88951 on the

presentation of a model antigen, ovalbumin, to specific T cells.

The provided protocols are designed for researchers in immunology, oncology, and drug

development who are investigating the modulation of antigen presentation as a therapeutic

strategy. The assay utilizes bone marrow-derived dendritic cells (BMDCs) as antigen-

presenting cells (APCs), the ovalbumin-derived precursor peptide LSIINFEKL, and OT-I T cells,

which recognize the processed SIINFEKL peptide presented by H-2Kb.

Principle of the Assay
The assay is based on the principle that inhibition of ERAP2 by BDM88951 will alter the

processing of the LSIINFEKL precursor peptide within the endoplasmic reticulum of APCs. This
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alteration in peptide trimming is expected to affect the quantity of the optimal SIINFEKL epitope

loaded onto MHC class I molecules and presented on the cell surface. Consequently, the

activation of SIINFEKL-specific OT-I T cells upon co-culture with the APCs will be modulated in

a dose-dependent manner by BDM88951. T cell activation is quantified by measuring the

expression of the early activation marker CD69 by flow cytometry and the secretion of

Interleukin-2 (IL-2) via ELISA.

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
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Reagent/Material Supplier Catalog No.

BDM88951 DC Chemicals BDM88951

LSIINFEKL Peptide Genscript Custom Synthesis

SIINFEKL Peptide (Control) Genscript RP10586

Recombinant Murine GM-CSF PeproTech 315-03

Recombinant Murine IL-4 PeproTech 214-14

OT-I Transgenic Mice The Jackson Laboratory 003831

C57BL/6 Mice The Jackson Laboratory 000664

RPMI-1640 Medium Gibco 11875093

Fetal Bovine Serum (FBS) Gibco 26140079

Penicillin-Streptomycin Gibco 15140122

2-Mercaptoethanol Sigma-Aldrich M3148

CD11c MicroBeads, mouse Miltenyi Biotec 130-052-001

CD8a+ T Cell Isolation Kit,

mouse
Miltenyi Biotec 130-104-075

FITC anti-mouse CD69

Antibody
BioLegend 104505

PE anti-mouse CD8a Antibody BioLegend 100707

Mouse IL-2 ELISA Kit R&D Systems M2000

MTT Cell Proliferation Assay

Kit
Abcam ab211091

Experimental Protocols
Prior to the main antigen presentation assay, it is crucial to determine the optimal non-toxic

concentration range of BDM88951 for your specific APCs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15573663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Determination of BDM88951 Cytotoxicity
This protocol utilizes a standard MTT assay to assess the metabolic activity of BMDCs in the

presence of varying concentrations of BDM88951.

Methodology:

Cell Seeding: Seed immature BMDCs in a 96-well plate at a density of 5 x 104 cells/well in

100 µL of complete RPMI medium.

Compound Addition: Prepare a serial dilution of BDM88951 in complete RPMI medium (e.g.,

from 100 µM down to 0.1 nM). Add 100 µL of each concentration to the respective wells.

Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours in

the dark at room temperature.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The highest concentration of BDM88951 that results in >95% cell viability

should be used as the maximum concentration in the antigen presentation assay.

Protocol 2: In Vitro Antigen Presentation Assay
This protocol details the generation of BMDCs, treatment with BDM88951, pulsing with the

precursor peptide, and co-culture with OT-I T cells.

Methodology:

Part A: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)[4]

Bone Marrow Isolation: Euthanize a C57BL/6 mouse and isolate the femur and tibia. Flush

the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.
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Cell Culture: Culture the bone marrow cells in complete RPMI medium supplemented with 20

ng/mL GM-CSF and 10 ng/mL IL-4.

Differentiation: On day 3, add fresh complete RPMI medium with cytokines. On day 6,

harvest the non-adherent and loosely adherent cells.

Purification: Purify immature BMDCs using CD11c MicroBeads according to the

manufacturer's protocol. The purity of the CD11c+ population should be >90%.

Part B: BDM88951 Treatment and Antigen Pulsing

Cell Seeding: Seed the purified immature BMDCs in a 96-well U-bottom plate at a density of

5 x 104 cells/well in 100 µL of complete RPMI medium.

BDM88951 Pre-incubation: Prepare a serial dilution of BDM88951 at 2X the final desired

concentrations in complete RPMI medium. Add 50 µL of the BDM88951 dilutions to the

wells. Include a vehicle control (DMSO). Incubate for 2 hours at 37°C.

Antigen Pulsing: Prepare a 4X solution of the LSIINFEKL precursor peptide (e.g., 4 µg/mL)

and the positive control SIINFEKL peptide (e.g., 4 µg/mL) in complete RPMI medium. Add 50

µL of the peptide solutions to the appropriate wells to achieve a final concentration of 1

µg/mL. Also include a no-peptide control.

Incubation: Incubate the plate for 4 hours at 37°C to allow for antigen processing and

presentation.

Part C: OT-I T Cell Co-culture and Activation Readout

OT-I T Cell Isolation: Isolate CD8a+ T cells from the spleen and lymph nodes of an OT-I

transgenic mouse using a CD8a+ T Cell Isolation Kit according to the manufacturer's

protocol.

Co-culture: Add 1 x 105 purified OT-I T cells in 100 µL of complete RPMI medium to each

well of the plate containing the BMDCs. The final T cell to APC ratio will be 2:1.

Incubation: Co-culture the cells for 24 hours at 37°C.
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Protocol 3: Measurement of T Cell Activation
A. IL-2 ELISA

Supernatant Collection: After the 24-hour co-culture, centrifuge the 96-well plate at 400 x g

for 5 minutes. Carefully collect 100 µL of the supernatant from each well.

ELISA Procedure: Perform the IL-2 ELISA on the collected supernatants according to the

manufacturer's instructions.

Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each

sample.

B. CD69 Staining and Flow Cytometry

Cell Harvesting: Gently resuspend the cells in the wells and transfer them to a V-bottom 96-

well plate.

Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS).

Staining: Stain the cells with FITC anti-mouse CD69 and PE anti-mouse CD8a antibodies for

30 minutes on ice in the dark.

Washing: Wash the cells twice with FACS buffer.

Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow

cytometer.

Data Analysis: Gate on the CD8a+ T cell population and determine the percentage of CD69+

cells.

Data Presentation
The quantitative data from the experiments should be summarized in tables for clear

comparison.

Table 1: Cytotoxicity of BDM88951 on BMDCs
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BDM88951 Conc. (µM) % Cell Viability (Mean ± SD)

100

30

10

3

1

0.3

0.1

Vehicle Control 100

Table 2: Effect of BDM88951 on OT-I T Cell Activation

Treatment Group
BDM88951 Conc.
(µM)

IL-2 Concentration
(pg/mL) (Mean ±
SD)

% CD69+ of CD8+ T
cells (Mean ± SD)

No Peptide 0

LSIINFEKL 0 (Vehicle)

LSIINFEKL 0.1

LSIINFEKL 1

LSIINFEKL 10

SIINFEKL (Control) 0
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Caption: BDM88951 inhibits ERAP2-mediated peptide trimming.
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Caption: Workflow for the in vitro antigen presentation assay.
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Problem Possible Cause Solution

High background T cell

activation (no peptide control)
BMDCs are over-activated

Handle cells gently during

isolation and purification.

Ensure cytokines are used at

the recommended

concentrations.

Low T cell activation with

SIINFEKL control

Suboptimal peptide

concentration

Titrate the SIINFEKL peptide

concentration (0.1 - 10 µg/mL).

Inefficient T cell isolation
Check the purity and viability of

the isolated OT-I T cells.

High variability between

replicates
Inconsistent cell numbers

Ensure accurate cell counting

and seeding.

Pipetting errors

Use calibrated pipettes and be

precise during reagent

addition.

BDM88951 shows cytotoxicity

at expected effective

concentrations

Incorrect DMSO concentration
Ensure the final DMSO

concentration is below 0.1%.

Compound instability

Prepare fresh dilutions of

BDM88951 for each

experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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